[1-(Furan-2-yl)pentyl](octyl)amine
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Overview
Description
[1-(Furan-2-yl)pentyl](octyl)amine is an organic compound with the molecular formula C17H31NO and a molecular weight of 265.441. This compound is characterized by the presence of a furan ring, an octyl chain, and a butyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [1-(Furan-2-yl)pentyl](octyl)amine typically involves the reaction of furfural with appropriate amines under controlled conditions. The preparation methods can be divided into two main categories:
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Synthetic Routes and Reaction Conditions
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Industrial Production Methods
Batch Processing: In industrial settings, the compound can be produced in batch reactors where furfural and amines are mixed under controlled temperature and pressure conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for more efficient production and better control over reaction conditions.
Chemical Reactions Analysis
[1-(Furan-2-yl)pentyl](octyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The furan ring and amine group can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Scientific Research Applications
[1-(Furan-2-yl)pentyl](octyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which [1-(Furan-2-yl)pentyl](octyl)amine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and amine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
[1-(Furan-2-yl)pentyl](octyl)amine can be compared with other similar compounds, such as:
Furfurylamine: A simpler amine derivative of furfural, used in similar applications but with different chemical properties.
Furandicarboxylic Acid: Another derivative of furfural, used in the production of polymers and other materials.
Furfural Alcohol: A reduced form of furfural, used as a solvent and in the synthesis of resins.
The uniqueness of this compound lies in its specific structure, which combines the furan ring with an octyl and butyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-yl)pentyl]octan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c1-3-5-7-8-9-10-14-18-16(12-6-4-2)17-13-11-15-19-17/h11,13,15-16,18H,3-10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZNVQDWSXJMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(CCCC)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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